molecular formula C7H4ClN3O2 B1297739 3-Chloro-8-nitroimidazo[1,2-a]pyridine CAS No. 52310-45-9

3-Chloro-8-nitroimidazo[1,2-a]pyridine

Cat. No. B1297739
CAS RN: 52310-45-9
M. Wt: 197.58 g/mol
InChI Key: ZFEQCVZXCWHLDL-UHFFFAOYSA-N
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Description

3-Chloro-8-nitroimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring a fused imidazole and pyridine ring system. This compound is of interest due to its potential as a building block in organic synthesis and medicinal chemistry, as it can be further functionalized to create a variety of derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of related 3-nitroimidazo[1,2-a]pyridine derivatives has been reported in several studies. For instance, a new heterocyclic reductive alkylating agent, 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine, was synthesized and shown to react under phase-transfer catalysis conditions to yield C-alkylated derivatives . Another study reported the synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines using sodium dichloroiodide, which provided moderate to good yields and tolerated various functional groups . These methods highlight the reactivity of the nitro and chloro substituents in facilitating further chemical transformations.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using various analytical techniques. X-ray crystallography confirmed the structure of a related compound, N-(2-pyridyl)-benzimidoyl cyanide, which was initially thought to be a ring-closed product but was found to be an open-chain derivative . This underscores the importance of rigorous structural determination in the study of these compounds.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines exhibit versatile reactivity, allowing for the expansion of structural diversity. For example, Suzuki–Miyaura cross-coupling reactions have been used to arylate 2-chloro-3-nitroimidazo[1,2-a]pyridine, followed by reduction of the nitro group to an amine, which afforded various amides, anilines, and ureas . The nitro group in these compounds is crucial for facilitating chlorine displacement during nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-8-nitroimidazo[1,2-a]pyridine and its derivatives are influenced by the presence of electron-withdrawing nitro and chloro groups. These substituents affect the electron density of the heterocyclic ring system, which in turn influences the compound's reactivity towards nucleophilic and electrophilic agents. The properties of these compounds are typically characterized using NMR, MS, IR spectra, and elemental analysis, as well as X-ray crystallography when possible .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Pharmaco-Chemistry and Tropical Disease Research .

Summary of the Application

Application in Antikinetoplastid Research

Specific Scientific Field

The specific scientific field is Pharmaco-Chemistry and Tropical Disease Research .

Summary of the Application

In this study, the researchers were able to introduce a phenylthioether moiety at both position 2 and position 8 in one step. They used a previously reported synthetic route developed in their laboratory .

Methods of Application or Experimental Procedures

The researchers obtained 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine in 74% yield .

Results or Outcomes

The in vitro cell viability of this compound was assessed on the HepG2 cell line, and its in vitro activity was evaluated against the promastigote form of L. donovani, the axenic amastigote form of L. infantum and the trypomastigote blood stream form of T. b. brucei. It showed low solubility in HepG2 culture medium (CC 50 > 7.8 µM), associated with weak activity against both the promastigote form of L. donovani (EC 50 = 8.8 µM), the axenic amastigote form of L. infantum (EC 50 = 9.7 µM) and the trypomastigote blood stream form of T. b. brucei (EC 50 = 12.8 µM) .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

Imidazo[1,2-a]pyridines, including 3-Chloro-8-nitroimidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as bioactive scaffolds . Future research may focus on developing environmentally benign synthetic strategies and exploring new applications of these compounds .

properties

IUPAC Name

3-chloro-8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEQCVZXCWHLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345838
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-8-nitroimidazo[1,2-a]pyridine

CAS RN

52310-45-9
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-8-nitroimidazo[1,2-a]pyridine
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